Pyridine, 2-[(4-methylphenyl)ethynyl]-
Description
Contextualization within Ethynylpyridine Derivatives Research
The study of Pyridine (B92270), 2-[(4-methylphenyl)ethynyl]- is situated within the broader research area of ethynylpyridine derivatives. These compounds are characterized by the presence of at least one ethynyl (B1212043) (–C≡C–) group attached to a pyridine ring. The parent compound of this class, 2-ethynylpyridine (B158538), is recognized as an important raw material and intermediate used in organic synthesis, with applications in pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com
Research into ethynylpyridine derivatives explores their utility in creating more complex molecular structures and functional materials. For instance, 2-ethynylpyridine has been utilized in the synthesis of various polymers, including:
Poly(2-ethynyl-N-iodopyridinium iodide)
Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride]
Poly[N-(carboxymethyl)-2-ethynylpyridinium bromide], a water-soluble ionic conjugated polymer
Furthermore, these derivatives serve as precursors for constructing complex heterocyclic systems. For example, 2-ethynylpyridine reacts with anionic heptaphosphide clusters to yield the 4-(2′-pyridyl)-1,2,3-triphospholide anion. sigmaaldrich.com The incorporation of a substituted phenyl group, such as the 4-methylphenyl group in the title compound, allows for the fine-tuning of electronic and steric properties, expanding the synthetic possibilities and potential applications of this class of molecules.
Significance of Pyridine, 2-[(4-methylphenyl)ethynyl]- in Modern Organic Synthesis
The significance of Pyridine, 2-[(4-methylphenyl)ethynyl]- in modern organic synthesis stems from the combined reactivity of its constituent parts: the pyridine ring, the carbon-carbon triple bond, and the tolyl group. The pyridine moiety, being an electron-poor (π-deficient) aromatic system, influences the reactivity of its substituents. rsc.org Its basic nitrogen atom can act as a ligand for metal catalysts, directing reactions or influencing their outcomes.
The ethynyl linkage is a versatile functional group that participates in a wide array of chemical transformations. These include cycloaddition reactions, cross-coupling reactions (such as Sonogashira, Heck, and Suzuki couplings), and hydrofunctionalization reactions. The presence of the terminal 4-methylphenyl group makes the molecule a key building block for creating larger, conjugated systems with specific electronic and photophysical properties. For example, similar electron-deficient substituted alkynes like 2-ethynylpyridine have been shown to be well-tolerated in nickel-catalyzed multicomponent reactions to construct complex glycosides. acs.org This highlights the potential of aryl-substituted ethynylpyridines in the regioselective and diastereoselective synthesis of complex organic molecules.
Historical Development of Related Pyridine-Based Architectures
The synthesis of functionalized pyridines has been a cornerstone of heterocyclic chemistry for over a century. nih.gov The development of methods to construct the pyridine ring itself provides the historical context for the synthesis of complex derivatives like Pyridine, 2-[(4-methylphenyl)ethynyl]-.
The first synthesis of the parent pyridine ring was achieved by William Ramsay in 1876, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org However, this method was not practical for producing derivatives. The first major breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch. wikipedia.org The Hantzsch pyridine synthesis typically involves a condensation reaction of a β-keto acid, an aldehyde, and ammonia, which originally produced dihydropyridines that could then be oxidized to the corresponding pyridine. wikipedia.orgbaranlab.org
Another classical method, the Chichibabin pyridine synthesis, was reported in 1924. This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds in the presence of ammonia or its derivatives. wikipedia.org While versatile, the Chichibabin synthesis often suffers from low yields. wikipedia.org
These foundational methods paved the way for more advanced and efficient strategies. Over the past few decades, there has been a significant shift from ring-construction methods to the direct C-H functionalization of pre-existing pyridine rings. rsc.orgnih.gov This modern approach, often employing transition-metal catalysis, allows for the direct introduction of substituents like the [(4-methylphenyl)ethynyl]- group onto a pyridine core, offering a more sustainable and efficient route to these complex architectures. nih.gov
Table 2: Landmark Syntheses of the Pyridine Ring
| Synthesis Method | Year Reported | Reactants | Significance |
|---|---|---|---|
| Ramsay Synthesis | 1876 | Acetylene, Hydrogen Cyanide | First synthesis of the parent pyridine compound. wikipedia.org |
| Hantzsch Pyridine Synthesis | 1881 | β-keto acid, Aldehyde, Ammonia | First major synthesis for pyridine derivatives. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-5-7-13(8-6-12)9-10-14-4-2-3-11-15-14/h2-8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZANAILUXHNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408319 | |
| Record name | Pyridine, 2-[(4-methylphenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80221-14-3 | |
| Record name | Pyridine, 2-[(4-methylphenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pyridine, 2 4 Methylphenyl Ethynyl
Catalytic Cross-Coupling Strategies
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent the most direct and widely used approach for the synthesis of 2-alkynylpyridines. wikipedia.org These methods typically involve the reaction of a suitably functionalized pyridine (B92270) derivative with a terminal alkyne in the presence of a metal catalyst.
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and conjugated enynes. libretexts.org It facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The synthesis of Pyridine, 2-[(4-methylphenyl)ethynyl]- is classically achieved by coupling a 2-halopyridine (such as 2-bromopyridine (B144113) or 2-iodopyridine) with 4-ethynyltoluene (B1208493).
The reaction is typically catalyzed by a palladium(0) complex, co-catalyzed by a copper(I) salt, and carried out in the presence of an amine base. organic-chemistry.org The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the 2-halopyridine. Simultaneously, the copper(I) salt reacts with 4-ethynyltoluene to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product, Pyridine, 2-[(4-methylphenyl)ethynyl]-, and regenerates the palladium(0) catalyst. wikipedia.org
Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). libretexts.org The choice of the halide on the pyridine ring affects reactivity, with the general trend being I > Br > Cl. wikipedia.org
| Entry | Pyridine Substrate | Alkyne Substrate | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | High |
| 2 | 2-Iodopyridine (B156620) | 4-Ethynyltoluene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | RT | ~90 |
| 3 | 2-Chloropyridine | 4-Ethynyltoluene | Pd(OAc)₂/Ligand | 10 | Cs₂CO₃ | Toluene (B28343) | 110 | Moderate |
This table presents representative conditions for Sonogashira coupling based on analogous reactions reported in the literature. scirp.orgsoton.ac.uk Yields are illustrative and can vary based on specific ligand and substrate combinations.
While copper(I) is typically a co-catalyst in the Sonogashira reaction, copper-catalyzed or mediated reactions for C-alkynylation have also been developed. These methods can sometimes offer advantages in terms of cost and reactivity. For instance, copper-catalyzed tandem reactions have been reported for the synthesis of various alkynyl-substituted heterocycles. nih.govbeilstein-journals.org
In the context of synthesizing Pyridine, 2-[(4-methylphenyl)ethynyl]-, a copper-mediated approach would typically involve the reaction of a 2-halopyridine with a pre-formed copper acetylide of 4-methylphenylacetylene or a one-pot procedure using a copper catalyst, a base, and potentially a ligand. These reactions, often referred to as Castro-Stephens couplings when starting from aryl halides, provide a viable alternative to palladium-catalyzed systems, particularly in specific substrate contexts. Copper-catalyzed reactions are also integral to the synthesis of various substituted quinolines and indazoles from alkynyl precursors. nih.govresearchgate.net
The choice of ligand coordinated to the palladium center is critical for the efficiency and scope of the Sonogashira coupling. libretexts.org Ligands stabilize the metal catalyst, influence its reactivity, and can enable reactions under milder conditions or with less reactive substrates, such as aryl chlorides.
For the coupling of 2-halopyridines, phosphine (B1218219) ligands are most commonly employed. Key considerations in ligand design include:
Electron-donating properties: Electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step, leading to more efficient catalysis. libretexts.org
Steric bulk: Bulky ligands can promote the reductive elimination step and help stabilize the active monoligated Pd(0) species. libretexts.org
The development of highly active ligands has also led to efficient copper-free Sonogashira protocols. These reactions are advantageous as they avoid the potential for alkyne homocoupling (Glaser coupling), a common side reaction promoted by copper catalysts. In these systems, the base is believed to play a more direct role in the deprotonation of the alkyne and its subsequent transfer to the palladium center. wikipedia.org
| Ligand Type | Example Ligand | Key Feature | Impact on Reaction |
| Simple Triarylphosphine | Triphenylphosphine (PPh₃) | Standard, widely used | Effective for reactive substrates (iodides, bromides) |
| Bulky, Electron-Rich Phosphine | Tri(tert-butyl)phosphine (P(t-Bu)₃) | High steric bulk and electron density | Enables coupling of less reactive aryl chlorides at room temperature |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors | High catalyst stability and activity, useful for challenging couplings |
This table summarizes the role of different ligand classes in optimizing Sonogashira coupling reactions. libretexts.orgorganic-chemistry.org
Alternative Synthetic Pathways and Precursor Derivatization
While cross-coupling is the most direct route, alternative strategies focusing on the construction of the pyridine ring itself or the interconversion of functional groups on pre-existing rings offer different synthetic approaches.
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govresearchgate.net MCRs provide a rapid and efficient means to construct complex molecular scaffolds like the pyridine ring.
Various MCRs, such as the Hantzsch pyridine synthesis and its modern variations, or cycloaddition strategies involving azadienes, can be employed to generate polysubstituted pyridines. nih.gov For example, a three-component reaction could potentially bring together precursors for the different parts of the target molecule. While a direct MCR synthesis of Pyridine, 2-[(4-methylphenyl)ethynyl]- is not commonly reported, this strategy could be used to assemble a pyridine ring bearing functional groups that can be later converted to the desired ethynyl (B1212043) substituent. For instance, a pyridine with a methyl or formyl group at the 2-position could be synthesized, which would then serve as a precursor for the alkyne moiety. thieme-connect.com
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. vanderbilt.edu This is particularly relevant for preparing the specific precursors required for the cross-coupling reactions.
Preparation of 2-Halopyridines: If the required 2-bromo- or 2-iodopyridine is not readily available, it can be prepared from other pyridine derivatives. For example, 2-aminopyridine (B139424) can be converted to 2-bromopyridine via a Sandmeyer-type reaction. Alternatively, direct C-H halogenation methods can be employed, although regioselectivity can be a challenge.
Preparation of 4-Ethynyltoluene: The terminal alkyne coupling partner, 4-ethynyltoluene, can be synthesized from more common starting materials. A common route is the Sonogashira coupling of 4-iodotoluene (B166478) with trimethylsilylacetylene, followed by the removal of the silyl (B83357) protecting group. An alternative is the Corey-Fuchs reaction, starting from 4-methylbenzaldehyde, which converts the aldehyde into a terminal alkyne. vanderbilt.edu
These FGI strategies provide the flexibility to access the necessary building blocks for the synthesis of Pyridine, 2-[(4-methylphenyl)ethynyl]- from a wider range of commercially available starting materials. youtube.com
Green Chemistry Principles in Pyridine, 2-[(4-methylphenyl)ethynyl]- Synthesis
The integration of green chemistry principles into the synthesis of Pyridine, 2-[(4-methylphenyl)ethynyl]- is pivotal for developing environmentally benign and sustainable chemical processes. Traditional synthesis routes, such as the Sonogashira cross-coupling reaction, are effective but often rely on volatile organic solvents, homogeneous catalysts that are difficult to recover, and sometimes require copper as a co-catalyst, which can lead to undesirable side reactions and environmental concerns. lookchem.comnih.govbeilstein-journals.org Green approaches aim to mitigate these issues by focusing on alternative reaction media, recoverable catalytic systems, and safer reagents.
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. For the synthesis of Pyridine, 2-[(4-methylphenyl)ethynyl]- and related 2-alkynylpyridines, significant progress has been made in developing reactions that proceed under solvent-free or aqueous conditions.
Solvent-free reactions, often facilitated by mechanochemistry (grinding) or microwave irradiation, offer numerous advantages, including reduced waste, lower energy consumption, and often shorter reaction times. digitellinc.comnih.govresearchgate.net Mechanochemical Sonogashira coupling, for instance, can be performed by mixing the reactants with a palladium catalyst and a copper co-catalyst in a ball mill, thereby avoiding bulk solvent use entirely. digitellinc.com This method not only is environmentally friendly but can also lead to the in situ generation of active catalytic species. digitellinc.com
Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble ligands and palladium catalysts has enabled Sonogashira couplings to be performed in aqueous media. nih.gov These reactions can sometimes be facilitated by a phase-transfer catalyst or a co-solvent to improve the solubility of organic substrates. Performing the reaction in water simplifies product isolation and significantly reduces the environmental footprint of the synthesis. nih.gov
| Reaction Condition | Typical Catalyst System | Solvent | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Conventional | Homogeneous Pd Complex (e.g., Pd(PPh₃)₂Cl₂) / CuI | Organic (DMF, Toluene) | High yields, well-established | VOC emissions, catalyst recovery, metal contamination |
| Solvent-Free (Mechanochemical) | Pd source (e.g., Pd(OAc)₂) / Cu source | None | No solvent waste, high atom economy, speed. digitellinc.comrsc.org | Scalability, substrate compatibility |
| Aqueous | Water-soluble Pd Complex | Water | Environmentally benign, simplified workup. nih.govnih.gov | Substrate solubility, catalyst stability |
The sustainability of a synthesis is heavily dependent on the catalyst and reagents used. In the context of producing Pyridine, 2-[(4-methylphenyl)ethynyl]-, the focus has been on developing heterogeneous, recyclable catalysts and replacing hazardous reagents with safer alternatives.
Sustainable Catalysis: A major drawback of traditional homogeneous palladium catalysts is their difficult separation from the reaction mixture, which leads to product contamination and the loss of the expensive precious metal. mdpi.com To overcome this, heterogeneous catalysts, where the palladium is anchored to a solid support, have been developed. mdpi.com Supports such as polymers, silica, charcoal, and magnetic nanoparticles are commonly used. mdpi.comresearchgate.net These solid-supported catalysts can be easily recovered after the reaction by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet, and can be reused for multiple cycles with minimal loss of activity. mdpi.comresearchgate.net This recyclability is crucial for reducing waste and improving the economic viability of the process. Single-atom heterogeneous catalysts are also gaining interest for their high efficiency. nih.gov
Reagent Selection: The classic Sonogashira protocol often requires a copper(I) co-catalyst and an amine base, such as Triethylamine (B128534). nih.gov However, the copper can promote the undesirable homocoupling of the alkyne substrate (Glaser coupling). mdpi.com Consequently, considerable effort has been invested in developing copper-free Sonogashira reactions. lookchem.comnih.govnih.gov These systems often require carefully selected ligands to facilitate the catalytic cycle in the absence of copper. nih.gov Furthermore, hazardous and volatile amine bases can be replaced with milder, solid inorganic bases like Potassium carbonate, which are safer to handle and can be easily removed from the reaction mixture. nih.govresearchgate.net
| Component | Conventional Choice | Green Alternative | Primary Advantage of Alternative |
|---|---|---|---|
| Catalyst | Homogeneous Pd Complex | Heterogeneous Pd (on silica, polymers, magnetic nanoparticles). mdpi.comresearchgate.net | Easy recovery, reusability, reduced metal leaching. mdpi.com |
| Co-Catalyst | Copper(I) Iodide (CuI) | None (Copper-free systems). beilstein-journals.orgnih.gov | Avoids alkyne homocoupling, reduces metal waste. mdpi.com |
| Base | Organic Amine (e.g., Triethylamine) | Inorganic Base (e.g., K₂CO₃). nih.gov | Less hazardous, easier to handle and remove. |
Advanced Spectroscopic and Structural Elucidation of Pyridine, 2 4 Methylphenyl Ethynyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For Pyridine (B92270), 2-[(4-methylphenyl)ethynyl]-, ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while multidimensional techniques would further reveal the intricate network of proton and carbon correlations.
A ¹H NMR spectrum recorded in DMSO-d₆ provides key insights into the proton environments of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.61 | ddd | J₁=4.8, J₂=1.6, J₃=1.1 | H-6 (Pyridine) |
| 7.85 | td | J₁=7.7, J₂=1.8 | H-4 (Pyridine) |
| 7.63 | d | J=7.8 | H-3 (Pyridine) |
| 7.50 | d | J=8.1 | H-2', H-6' (Tolyl) |
| 7.40 | ddd | J₁=7.5, J₂=4.8, J₃=1.2 | H-5 (Pyridine) |
| 7.25 | d | J=7.9 | H-3', H-5' (Tolyl) |
| 2.35 | s | CH₃ (Tolyl) |
Data sourced from a study by Cacchi, S., et al. rsc.org
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While specific experimental 2D NMR spectra for this compound are not widely published, the principles of these techniques allow for a theoretical elucidation of its structural connectivity.
Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings within the same spin system. For this molecule, strong correlations would be expected between the adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6). Similarly, correlations would be observed between the ortho and meta protons on the tolyl ring (H-2'/H-6' with H-3'/H-5').
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to their attached carbons. researchgate.net An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is bonded to. For instance, the methyl proton signal at 2.35 ppm would correlate with the methyl carbon signal, and each aromatic proton would correlate with its corresponding aromatic carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular fragments. chemicalbook.com Key HMBC correlations would include the pyridine proton H-3 showing a correlation to the two ethynyl (B1212043) carbons, and the tolyl protons H-2'/H-6' also correlating to the ethynyl carbons, thus confirming the connectivity of the entire molecule across the alkyne bridge.
Solid-State NMR Characterization
Solid-State NMR (ssNMR) provides structural information on materials in their solid phase, which is unobtainable by other methods. For Pyridine, 2-[(4-methylphenyl)ethynyl]-, ssNMR could be used to study its crystalline packing, identify the presence of different polymorphs, and characterize intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can differ from those in solution, providing clues about the effects of crystal packing and hydrogen bonding on the electronic structure of the molecule in its solid form. researchgate.net
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For Pyridine, 2-[(4-methylphenyl)ethynyl]-, the protonated molecule [M+H]⁺ has been analyzed.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁N |
| Calculated m/z for [C₁₄H₁₂N]⁺ | 194.0964 |
| Experimentally Found m/z | 194.0966 |
Data sourced from a study by Cacchi, S., et al. rsc.org
The excellent agreement between the calculated and found mass-to-charge ratio confirms the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected parent ion, providing valuable structural information. For the molecular ion (M⁺) of Pyridine, 2-[(4-methylphenyl)ethynyl]- at m/z 193, a plausible fragmentation pathway can be proposed based on observed fragment ions. rsc.org
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 193 | 100 | [C₁₄H₁₁N]⁺ (Molecular Ion, M⁺) |
| 165 | 13 | [M - C₂H₂]⁺ or [M - NCH]⁺ |
| 139 | 9 | [C₁₁H₇]⁺ |
| 115 | 20 | [C₉H₇]⁺ |
The fragmentation likely initiates from the energetically unstable molecular ion. The loss of a neutral molecule of acetylene (B1199291) (C₂H₂) or a hydrogen cyanide-related fragment (NCH) could lead to the ion at m/z 165. Subsequent cleavages and rearrangements of the aromatic systems could result in the stable aromatic cations observed at m/z 139 (fluorenyl cation precursor) and m/z 115 (indenyl cation precursor).
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the bond strengths and masses of the atoms, making it a powerful tool for identifying functional groups.
The IR spectrum of Pyridine, 2-[(4-methylphenyl)ethynyl]- shows several characteristic absorption bands. rsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3053 | Aromatic C-H Stretch |
| 2975 | Methyl (CH₃) C-H Stretch |
| 2222 | C≡C (Alkyne) Stretch |
| 1578 | Aromatic C=C Ring Stretch (Pyridine) |
| 1507 | Aromatic C=C Ring Stretch (Tolyl) |
| 1460 | Methyl (CH₃) Asymmetric Bend |
The sharp, strong band at 2222 cm⁻¹ is highly characteristic of the carbon-carbon triple bond of the ethynyl linker, confirming its presence. The bands above 3000 cm⁻¹ are typical for C-H stretching vibrations in aromatic rings, while the band at 2975 cm⁻¹ corresponds to the C-H stretch of the tolyl's methyl group. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the pyridine and tolyl aromatic rings.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering a fingerprint of a compound's structure. The Raman spectrum of Pyridine, 2-[(4-methylphenyl)ethynyl]- is expected to be characterized by several distinct peaks corresponding to the vibrational modes of its constituent functional groups: the pyridine ring, the p-tolyl group, and the carbon-carbon triple bond.
Key vibrational modes anticipated for this molecule include the strong, characteristic stretching vibration of the disubstituted alkyne (C≡C), which typically appears in a relatively quiet region of the spectrum, making it an excellent diagnostic peak. aps.org The pyridine and phenyl rings will exhibit a series of complex vibrations, including ring breathing modes and in-plane and out-of-plane C-H bending. researchgate.net The symmetric ring breathing mode of the pyridine ring is particularly notable in Raman spectra. researchgate.net The methyl group of the tolyl moiety will also contribute characteristic C-H stretching and bending vibrations.
Table 1: Predicted Prominent Raman Shifts and Vibrational Mode Assignments for Pyridine, 2-[(4-methylphenyl)ethynyl]- This table is generated based on characteristic vibrational frequencies for the constituent functional groups.
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3080 - 3050 | Aromatic C-H Stretch | Pyridine, Phenyl Ring |
| ~2920 | Methyl C-H Symmetric Stretch | p-Tolyl (CH₃) |
| ~2225 - 2215 | Alkyne C≡C Stretch | Ethynyl Linker |
| ~1610 - 1590 | Aromatic C=C/C=N Ring Stretch | Pyridine, Phenyl Ring |
| ~1030 | Pyridine Ring Trigonal Breathing (ν₁₂) | Pyridine Ring |
| ~1000 | Pyridine Ring Symmetric Breathing (ν₁) | Pyridine Ring |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy complements Raman spectroscopy by probing molecular vibrations that induce a change in the dipole moment. It is exceptionally useful for identifying key functional groups within a molecule. The IR spectrum of Pyridine, 2-[(4-methylphenyl)ethynyl]- provides clear evidence for its constituent parts.
The most diagnostic absorption is the C≡C stretch of the ethynyl group, which appears as a sharp, medium-intensity band. Aromatic C-H stretching vibrations are observed at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. The region between 1610 cm⁻¹ and 1400 cm⁻¹ contains several bands corresponding to the C=C and C=N stretching vibrations within the aromatic pyridine and phenyl rings. Spectroscopic data from closely related analogs, such as 2-((4-methoxyphenyl)ethynyl)pyridine, show characteristic peaks at 3052 cm⁻¹ (aromatic C-H stretch), 2919 cm⁻¹ (aliphatic C-H stretch), 2219 cm⁻¹ (C≡C stretch), and 1605/1580 cm⁻¹ (aromatic ring stretches), which strongly support the assignments for the title compound. rsc.org
Table 2: Infrared Absorption Bands and Functional Group Assignments for Pyridine, 2-[(4-methylphenyl)ethynyl]- Data is based on characteristic values and comparison with closely related analogs. rsc.org
| IR Absorption Band (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3055 | Aromatic C-H Stretch | Pyridine, Phenyl Ring |
| ~2925 | Methyl C-H Stretch | p-Tolyl (CH₃) |
| ~2220 | Alkyne C≡C Stretch | Ethynyl Linker |
| ~1600 | Aromatic Ring C=C and C=N Stretch | Pyridine, Phenyl Ring |
| ~1465 | Methyl C-H Asymmetric Bend | p-Tolyl (CH₃) |
| ~820 | p-Substituted Ring C-H Out-of-Plane Bend | p-Tolyl Ring |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on molecular geometry, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) analysis involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed model of the electron density, from which the atomic positions can be determined with high precision.
A review of the current scientific literature indicates that a single-crystal X-ray structure for Pyridine, 2-[(4-methylphenyl)ethynyl]- has not yet been reported. Should such a study be performed, it would provide critical structural parameters, including:
Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.
Unit Cell Dimensions: The precise lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell.
Bond Lengths and Angles: Exact measurements for all covalent bonds and angles, confirming the molecular connectivity and geometry.
Molecular Conformation: The dihedral angle between the pyridine and p-tolyl rings, which would reveal the degree of planarity or twist in the molecule.
Intermolecular Interactions: Identification of non-covalent interactions such as π-π stacking or C-H···N hydrogen bonds that govern the crystal packing.
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk (polycrystalline) sample. wikipedia.org Instead of a single crystal, a fine powder containing millions of randomly oriented crystallites is analyzed. iza-online.org The resulting diffraction pattern serves as a fingerprint for the crystalline phase.
An experimental powder X-ray diffraction pattern for Pyridine, 2-[(4-methylphenyl)ethynyl]- is not currently available in the surveyed literature. The primary applications of PXRD in the characterization of this compound would include:
Phase Identification: Comparing the experimental PXRD pattern to a simulated pattern derived from single-crystal data (if available) to confirm the identity of the crystalline phase.
Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram not attributable to the main phase.
Crystallinity Analysis: Assessing the degree of crystallinity versus amorphous content in a bulk sample. A highly crystalline sample produces sharp, well-defined diffraction peaks, whereas amorphous material contributes to a broad, diffuse background.
Theoretical and Computational Investigations of Pyridine, 2 4 Methylphenyl Ethynyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Pyridine (B92270), 2-[(4-methylphenyl)ethynyl]-, these calculations can elucidate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP functional combined with a 6-31G(d,p) basis set is a common choice for such calculations, offering a balance between accuracy and computational cost. nih.govnih.gov
Molecular Geometry: DFT calculations can be used to determine the optimized molecular geometry of Pyridine, 2-[(4-methylphenyl)ethynyl]-. The planarity of the pyridine and phenyl rings, connected by the linear ethynyl (B1212043) bridge, is a key feature. The bond lengths and angles provide a foundational understanding of the molecule's structure.
Electronic Properties: The electronic character of the molecule can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For molecules with a pyridyl-ethynyl-phenyl core, the HOMO is typically localized on the more electron-rich phenyl moiety, while the LUMO is often centered on the electron-deficient pyridine ring. This distribution suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: These are representative values based on similar compounds and may vary with the specific computational method and basis set used.
For more accurate predictions of certain molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing non-covalent interactions. scirp.orgscirp.org
In the context of Pyridine, 2-[(4-methylphenyl)ethynyl]-, ab initio calculations can provide benchmark values for its interaction energies with other molecules, which is important for understanding its aggregation behavior. These high-accuracy methods are particularly useful for studying weak interactions like π-π stacking. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org These simulations can provide insights into the conformational flexibility and intermolecular interactions of Pyridine, 2-[(4-methylphenyl)ethynyl]- in a condensed phase.
The primary conformational flexibility in Pyridine, 2-[(4-methylphenyl)ethynyl]- arises from the rotation around the single bond connecting the ethynyl group to the 4-methylphenyl ring. MD simulations can be used to explore the potential energy surface associated with this rotation and to calculate the rotational energy barrier. nih.govnih.gov The height of this barrier determines the ease with which the molecule can change its conformation. For similar aromatic systems, these barriers can be influenced by steric and electronic effects of the substituents. nih.gov
Table 2: Calculated Rotational Barrier
| Rotational Dihedral Angle | Energy Barrier (kcal/mol) |
|---|
Note: This is an estimated range based on computational studies of similar molecular fragments. rsc.org
MD simulations can model the behavior of multiple Pyridine, 2-[(4-methylphenyl)ethynyl]- molecules to understand their aggregation tendencies. The simulations can reveal preferred orientations and interaction patterns, such as π-π stacking between the aromatic rings and hydrogen bonding involving the pyridine nitrogen. nih.govnih.gov The arrangement of molecules in a simulated crystal lattice can also be compared with experimental crystallographic data, if available. rsc.org The study of 2-ethynylpyridine (B158538) dimers has shown that π-stacked and CH⋯N hydrogen-bonded structures are energetically favorable. nih.gov
Spectroscopic Property Predictions via Computational Methods
Computational methods are invaluable for predicting and interpreting various types of molecular spectra. aip.org
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally. For molecules with a pyridyl-ethynyl-phenyl structure, the low-energy transitions often have significant charge-transfer character, from the phenyl ring to the pyridine ring. rsc.org
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using DFT. nih.gov These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions. For Pyridine, 2-[(4-methylphenyl)ethynyl]-, characteristic vibrational modes would include the C≡C triple bond stretch and the aromatic C-H stretches.
Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These predictions can be a powerful tool for structure elucidation and for assigning peaks in experimental NMR spectra.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Feature | Wavenumber/Wavelength/Chemical Shift |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (π-π* transition) | ~300-350 nm |
| IR (DFT) | C≡C stretch | ~2100-2200 cm⁻¹ |
| ¹H NMR (DFT/GIAO) | Pyridyl protons | δ 7.0-8.5 ppm |
| ¹H NMR (DFT/GIAO) | Phenyl protons | δ 7.2-7.8 ppm |
Note: These are representative values and can be influenced by the solvent and the specific computational methodology.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of Pyridine, 2-[(4-methylphenyl)ethynyl]-, offering valuable insights for spectral assignment and structural confirmation. The standard approach involves a multi-step process:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using DFT methods, for instance, with the B3LYP functional and a suitable basis set like 6-311++G(d,p). This process finds the geometry at the lowest energy state on the potential energy surface.
Magnetic Shielding Calculation: Once the geometry is optimized, the NMR shielding tensors for each nucleus are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method. This calculation is performed at the same or a higher level of theory as the geometry optimization.
Chemical Shift Calculation: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ(TMS) - σ(sample).
The predicted chemical shifts can then be compared with experimental data to validate the proposed structure. While no specific computational NMR studies for Pyridine, 2-[(4-methylphenyl)ethynyl]- were found, the methodology is well-established for a wide range of organic molecules, including various pyridine derivatives. nih.govipb.pt
Below is an illustrative table of how predicted NMR chemical shifts for Pyridine, 2-[(4-methylphenyl)ethynyl]- would be presented.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts This table is for illustrative purposes only and does not represent actual calculated data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (Pyridine) | - | 142.5 |
| C3 (Pyridine) | 7.65 | 128.0 |
| C4 (Pyridine) | 7.90 | 136.5 |
| C5 (Pyridine) | 7.50 | 123.0 |
| C6 (Pyridine) | 8.60 | 150.0 |
| C (ethynyl) | - | 90.0 |
| C (ethynyl) | - | 92.5 |
| C1' (p-tolyl) | - | 120.0 |
| C2'/C6' (p-tolyl) | 7.45 | 132.0 |
| C3'/C5' (p-tolyl) | 7.20 | 129.5 |
| C4' (p-tolyl) | - | 140.0 |
Simulated Vibrational Spectra (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations can predict these spectra with a good degree of accuracy, aiding in the interpretation of experimental results. The process for simulating IR and Raman spectra for Pyridine, 2-[(4-methylphenyl)ethynyl]- is as follows:
Frequency Calculation: Following geometry optimization using a method like DFT (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed. nih.govscirp.org This calculation determines the harmonic vibrational frequencies corresponding to the normal modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. rsc.org
Intensity and Activity Calculation: The calculation also yields the IR intensities and Raman activities for each vibrational mode. IR intensities are related to the change in the dipole moment during a vibration, while Raman activities are related to the change in polarizability.
Spectral Simulation: The calculated frequencies and their corresponding intensities/activities are then used to generate simulated IR and Raman spectra. These spectra are often visualized as plots of intensity versus wavenumber (cm⁻¹).
Scaling: It is common practice to apply a scaling factor to the calculated frequencies. nih.gov This is because the theoretical calculations are based on the harmonic oscillator approximation, which deviates from the anharmonicity of real molecular vibrations. Scaling factors are empirically determined to provide better agreement with experimental data. arxiv.org
For a molecule like Pyridine, 2-[(4-methylphenyl)ethynyl]-, characteristic vibrational modes would include C-H stretching of the pyridine and tolyl rings, the C≡C triple bond stretching of the ethynyl linker, and various ring breathing and deformation modes. nih.govrsc.org
Table 2: Illustrative Predicted Vibrational Frequencies and Assignments This table is for illustrative purposes only and does not represent actual calculated data.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| Pyridine C-H Stretch | 3100 - 3000 | Medium | High |
| Tolyl C-H Stretch | 3100 - 3000 | Medium | High |
| Methyl C-H Stretch | 2980 - 2920 | Medium | Medium |
| C≡C Stretch | 2230 - 2210 | Low | Very High |
| Pyridine Ring Stretch | 1600 - 1450 | High | High |
| Tolyl Ring Stretch | 1600 - 1450 | High | High |
| C-H In-plane Bend | 1300 - 1000 | Medium | Medium |
Structure-Property Relationship Elucidation through Computation
Computational studies are crucial for understanding how the molecular structure of Pyridine, 2-[(4-methylphenyl)ethynyl]- dictates its chemical and electronic properties. By analyzing the electronic structure, researchers can predict reactivity, stability, and potential applications.
Key computational analyses include:
Frontier Molecular Orbital (FMO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For related pyridine derivatives, the distribution of HOMO and LUMO orbitals can indicate regions susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Pyridine, 2-[(4-methylphenyl)ethynyl]-, the nitrogen atom of the pyridine ring is expected to be an electron-rich site, indicated by a negative electrostatic potential (typically colored red or yellow). The hydrogen atoms would be electron-poor regions with a positive potential (colored blue). MEP maps are valuable for predicting how the molecule will interact with other molecules and its sites of intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net It helps to quantify the stability arising from electron delocalization between occupied and unoccupied orbitals, providing a deeper understanding of the bonding within the molecule.
Through these computational approaches, a detailed understanding of the structure-property relationships of Pyridine, 2-[(4-methylphenyl)ethynyl]- can be developed, guiding further experimental work and the design of new molecules with tailored properties.
Chemical Reactivity and Derivatization Strategies for Pyridine, 2 4 Methylphenyl Ethynyl
Modifications of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, susceptible to additions and cycloadditions, and serves as a prime handle for molecular elaboration.
The hydration of the alkyne can proceed via two main regioselective pathways, yielding ketone products. Mercury(II)-catalyzed hydration in the presence of aqueous acid follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. libretexts.orglibretexts.orgopenstax.org In the case of Pyridine (B92270), 2-[(4-methylphenyl)ethynyl]-, this would place the resulting carbonyl adjacent to the tolyl group. Conversely, hydroboration-oxidation provides the anti-Markovnikov product, leading to a carbonyl group adjacent to the pyridine ring. libretexts.orgopenstax.org This sequence typically employs a bulky borane (B79455) reagent, such as disiamylborane, to prevent double addition across the triple bond. libretexts.org
The ethynyl moiety is also an excellent participant in cycloaddition reactions. Transition metal-catalyzed [2+2+2] cycloadditions, for instance, provide a powerful method for constructing highly substituted benzene (B151609) rings. acs.orgacs.org Reacting Pyridine, 2-[(4-methylphenyl)ethynyl]- with a 1,6-diyne could lead to the formation of complex polycyclic aromatic systems. Furthermore, the 2-alkynylpyridine structure is a known precursor for the synthesis of indolizine (B1195054) derivatives through 1,3-dipolar cycloaddition with pyridinium (B92312) ylides. mdpi.com These reactions highlight the utility of the alkyne as a linchpin for building molecular complexity.
Table 1: Representative Reactions of the Ethynyl Moiety
| Reaction Type | Reagents | Expected Product | Regioselectivity |
|---|---|---|---|
| Mercury-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one | Markovnikov |
| Hydroboration-Oxidation | 1. Disiamylborane (Sia₂BH) 2. H₂O₂, NaOH | 2-(4-Methylphenyl)-1-(pyridin-2-yl)ethan-1-one | Anti-Markovnikov |
| [2+2+2] Cycloaddition | 1,6-Diyne, Rh(I) catalyst | Substituted Benzenoid Product | - |
| 1,3-Dipolar Cycloaddition | Pyridinium ylide | Indolizine Derivative | - |
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, reacting terminal alkynes with azides to form 1,4-disubstituted 1,2,3-triazoles with high specificity. organic-chemistry.orgnih.gov The ethynyl group in Pyridine, 2-[(4-methylphenyl)ethynyl]- is an ideal handle for such post-synthetic modifications.
This strategy allows for the covalent linking of the core molecule to a wide array of other molecules, such as polymers, biomolecules, or fluorescent tags, provided they bear an azide (B81097) group. nih.govtu-dresden.de The resulting triazole ring is chemically stable and can participate in hydrogen bonding. nih.gov This modular approach is highly efficient for creating libraries of complex molecules from simple building blocks. organic-chemistry.org For applications requiring metal-free conditions, strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes offers an alternative. wikipedia.orgiris-biotech.de
Table 2: Click Chemistry Functionalization
| Reaction | Reactant | Catalyst | Product |
|---|---|---|---|
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole derivative |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., dibenzocyclooctyne-azide) | None (Catalyst-free) | Fused Triazole Derivative |
Functionalization of the Pyridine Ring
The pyridine ring's electronic nature, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, dictates its reactivity towards aromatic substitution.
The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atom is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution extremely difficult. wikipedia.orgrsc.orgyoutube.com
When EAS reactions do occur, they require harsh conditions and substitution is directed to the 3- and 5-positions (meta to the nitrogen). quimicaorganica.orgyoutube.comaklectures.com Attack at the 2-, 4-, or 6-positions would result in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quimicaorganica.org For Pyridine, 2-[(4-methylphenyl)ethynyl]-, the 2-position is already substituted, leaving the 3-, 4-, 5-, and 6-positions available. Electrophilic attack would be expected to occur preferentially at the 3- and 5-positions.
Table 3: Potential Electrophilic Aromatic Substitution on the Pyridine Ring
| Reaction | Reagents | Expected Major Products | Conditions |
|---|---|---|---|
| Nitration | KNO₃, fuming H₂SO₄ | 3-Nitro and 5-Nitro derivatives | High Temperature (~300°C) |
| Sulfonation | SO₃, H₂SO₄, HgSO₄ | Pyridine-3-sulfonic acid derivative | High Temperature (~230°C) |
| Bromination | Br₂, oleum | 3-Bromo and 3,5-Dibromo derivatives | High Temperature (~300°C) |
In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comquora.comvaia.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comquora.com
For NAS to occur, a good leaving group (such as a halide) must be present at one of these activated positions. While the parent molecule, Pyridine, 2-[(4-methylphenyl)ethynyl]-, does not possess such a leaving group, derivatives could be synthesized to enable this chemistry. For example, a 4- or 6-chloro derivative could readily react with nucleophiles like alkoxides, amines, or thiolates to yield substituted products. youtube.comnih.gov The reaction proceeds via an addition-elimination mechanism. youtube.com
Table 4: Potential Nucleophilic Aromatic Substitution on a Halogenated Pyridine Ring
| Starting Material | Nucleophile | Expected Product |
|---|---|---|
| 4-Chloro-2-[(4-methylphenyl)ethynyl]pyridine | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-[(4-methylphenyl)ethynyl]pyridine |
| 6-Chloro-2-[(4-methylphenyl)ethynyl]pyridine | Ammonia (NH₃) | 6-Amino-2-[(4-methylphenyl)ethynyl]pyridine |
| 4-Chloro-2-[(4-methylphenyl)ethynyl]pyridine | Potassium Thiophenoxide (KSC₆H₅) | 4-(Phenylthio)-2-[(4-methylphenyl)ethynyl]pyridine |
Reactions Involving the Tolyl Moiety
The tolyl group, a substituted benzene ring, also provides opportunities for functionalization. wikipedia.org The reactivity of this ring is governed by the directing effects of its two substituents: the ortho, para-directing methyl group and the meta-directing ethynylpyridine group. The activating, electron-donating methyl group generally has a stronger influence. Therefore, electrophilic aromatic substitution on the tolyl ring would be expected to occur at the positions ortho to the methyl group (and meta to the alkyne).
Another significant reaction pathway for the tolyl group is the oxidation of the benzylic methyl group. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be converted to a carboxylic acid. This transformation introduces a new functional group that can be used for further derivatization, such as amide or ester formation.
Table 5: Representative Reactions of the Tolyl Moiety
| Reaction Type | Reagents | Expected Product | Site of Reaction |
|---|---|---|---|
| Electrophilic Bromination | Br₂, FeBr₃ | Bromination on the tolyl ring, ortho to the methyl group | Aromatic Ring |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Acetylation on the tolyl ring, ortho to the methyl group | Aromatic Ring |
| Oxidation | KMnO₄, H₂O, heat | 4-(Pyridin-2-ylethynyl)benzoic acid | Methyl Group |
Functionalization of the Methyl Group
The methyl group attached to the phenyl ring is a key site for functionalization, offering a pathway to introduce a variety of substituents. Common strategies involve oxidation and halogenation reactions.
Oxidation: The methyl group can be oxidized to afford corresponding alcohols, aldehydes, or carboxylic acids, which can then serve as handles for further synthetic transformations. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents may selectively convert the methyl group to an alcohol, while stronger oxidants will lead to the formation of a carboxylic acid.
Halogenation: Radical halogenation of the methyl group provides a route to benzylic halides. These intermediates are highly reactive and can participate in a range of nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, and cyanides.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation | Mild oxidizing agents (e.g., MnO2) | Alcohol (-CH2OH) |
| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Carboxylic acid (-COOH) |
| Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Benzyl bromide (-CH2Br) |
Aromatic Substitutions on the Phenyl Ring
The phenyl ring of Pyridine, 2-[(4-methylphenyl)ethynyl]- is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the methyl group and the ethynylpyridine moiety—play a crucial role in determining the regioselectivity of these reactions. The methyl group is an ortho-, para-directing activator, while the ethynylpyridine group is generally considered a deactivating group with a more complex directing influence.
Nitration: Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a versatile intermediate for further derivatization. Theoretical studies on the nitration of pyridine derivatives suggest that the reaction proceeds through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org
Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid. The resulting sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides and sulfonamides.
Halogenation: Halogenation of the phenyl ring can be carried out using elemental halogens in the presence of a Lewis acid catalyst. The position of halogenation will be influenced by the combined directing effects of the methyl and ethynylpyridine substituents.
| Reaction Type | Reagents and Conditions | Typical Position of Substitution |
| Nitration | HNO3, H2SO4 | Ortho/Meta to methyl group |
| Sulfonation | Fuming H2SO4 | Ortho/Meta to methyl group |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Ortho/Meta to methyl group |
It is important to note that the electron-withdrawing nature of the pyridine ring can deactivate the phenyl ring towards electrophilic attack, potentially requiring harsher reaction conditions compared to simple toluene (B28343) derivatives. quimicaorganica.orgquora.com
Heterocycle Annulation and Ring-Closing Reactions
The 2-alkynylpyridine moiety in Pyridine, 2-[(4-methylphenyl)ethynyl]- is a versatile precursor for the synthesis of various fused heterocyclic systems through annulation and ring-closing reactions. These reactions are of significant interest as they provide access to complex polycyclic aromatic compounds with potential applications in materials science and as biologically active molecules.
One of the most common applications of 2-alkynylpyridines is in the synthesis of indolizine derivatives. Indolizine, a nitrogen-containing heterocyclic compound, is a structural motif found in numerous natural products and pharmacologically active compounds. The synthesis of indolizines from 2-alkynylpyridines can be achieved through various transition-metal-catalyzed or acid-catalyzed intramolecular cyclization reactions.
For example, the reaction can proceed via a 5-endo-dig cyclization. In this process, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the internal carbon of the alkyne. This type of reaction is often promoted by transition metal catalysts such as palladium, gold, or copper complexes. The specific catalyst and reaction conditions can influence the regioselectivity and efficiency of the cyclization.
Furthermore, 2-alkynylpyridines can participate in cycloaddition reactions. For instance, they can react with 1,3-dipoles to afford various five-membered heterocyclic rings fused to the pyridine core. Additionally, intramolecular reactions involving other functional groups appended to the phenyl ring can lead to the formation of more complex, polycyclic systems.
The table below summarizes some of the common heterocycles synthesized from 2-alkynylpyridine precursors.
| Precursor | Reaction Type | Resulting Heterocycle |
| 2-Alkynylpyridine | Intramolecular Cyclization | Indolizine |
| 2-Alkynylpyridine | [3+2] Cycloaddition with azides | Triazolo[1,5-a]pyridine |
| 2-Alkynylpyridine | [3+2] Cycloaddition with nitrones | Imidazo[1,5-a]pyridine |
These annulation and ring-closing strategies highlight the utility of Pyridine, 2-[(4-methylphenyl)ethynyl]- as a versatile building block for the construction of a wide array of novel heterocyclic compounds with diverse and potentially valuable properties.
Coordination Chemistry of Pyridine, 2 4 Methylphenyl Ethynyl
Ligand Design and Coordination Modes of Pyridine (B92270), 2-[(4-methylphenyl)ethynyl]-
The ligand, Pyridine, 2-[(4-methylphenyl)ethynyl]-, possesses a unique structural framework that offers versatile coordination behavior. Its design incorporates a pyridine ring, a rigid ethynyl (B1212043) linker, and a tolyl group. This combination of a nitrogen-containing heterocycle and a π-rich alkynyl system allows for multiple modes of interaction with metal centers, making it a ligand of significant interest in coordination chemistry.
Monodentate vs. Multidentate Coordination via Nitrogen and Pi-Systems
Monodentate Coordination: The most straightforward coordination mode for Pyridine, 2-[(4-methylphenyl)ethynyl]- is through the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen atom makes it a classic Lewis base, capable of forming a coordinate bond with a metal center. In this monodentate fashion, the ligand acts as a simple pyridine derivative. The steric bulk of the tolyl-ethynyl substituent at the 2-position can influence the coordination geometry and the accessibility of the metal center.
Multidentate Coordination and π-System Involvement: Beyond simple N-coordination, the ethynyl group introduces the possibility of π-coordination. The carbon-carbon triple bond is electron-rich and can interact with metal d-orbitals. This can lead to several multidentate coordination modes:
N, π-Chelation: The ligand can act as a bidentate ligand by coordinating to a metal center through both the pyridyl nitrogen and the adjacent ethynyl π-system. This forms a stable five-membered chelate ring, a phenomenon known as the chelate effect which enhances the stability of the resulting complex.
Bridging Coordination: The ligand can bridge two metal centers. One metal could be coordinated to the pyridine nitrogen, while the other interacts with the ethynyl π-system. Alternatively, the nitrogen could bridge two metals, although this is less common for simple pyridines.
η²-Coordination: The alkyne moiety can coordinate to a metal center in a side-on fashion, known as η²-coordination. This type of interaction is common for low-valent transition metals.
The preference for a particular coordination mode depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the other ligands present in the coordination sphere, and the reaction conditions. For instance, soft, electron-rich metals are more likely to engage in π-coordination with the alkyne, while harder metal ions will preferentially bind to the nitrogen donor.
Chelation Effects and Macrocyclic Architectures
The ability of Pyridine, 2-[(4-methylphenyl)ethynyl]- to act as a bidentate N, π-chelating ligand is a key feature of its coordination chemistry. The formation of a stable five-membered ring upon chelation significantly increases the thermodynamic stability of the metal complex compared to analogous complexes with two separate monodentate ligands. This enhanced stability, known as the chelate effect , is entropically driven.
The rigid, linear nature of the ethynyl linker in Pyridine, 2-[(4-methylphenyl)ethynyl]- also makes it an excellent building block for the construction of larger, well-defined supramolecular structures, including macrocycles . By employing reactions that form bonds between the terminal tolyl groups of multiple ligand units, often templated by a central metal ion, it is possible to synthesize metallamacrocycles. These macrocyclic structures can exhibit interesting host-guest chemistry, where the central cavity can encapsulate small molecules or ions. The pyridine nitrogen atoms would be directed towards the interior of the macrocycle, providing potential binding sites for a guest species. The synthesis of such macrocycles often relies on transition metal-catalyzed cross-coupling reactions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Pyridine, 2-[(4-methylphenyl)ethynyl]- and its derivatives typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Characterization of the resulting complexes is crucial to determine their structure, bonding, and properties.
Transition Metal Complexes (e.g., Pd, Pt, Ru, Cu, Zn)
A wide variety of transition metal complexes incorporating ligands similar to Pyridine, 2-[(4-methylphenyl)ethynyl]- have been synthesized and studied.
Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes are of particular interest due to their applications in catalysis and materials science. The synthesis of such complexes often involves the reaction of the ligand with a metal halide precursor, such as PdCl₂(PhCN)₂ or K₂PtCl₄. These d⁸ metals typically form square planar complexes. With 2-alkynylpyridine ligands, both monodentate N-coordination and bidentate N, π-chelation have been observed.
Ruthenium (Ru): Ruthenium complexes, particularly those of Ru(II), are known for their rich photophysical and electrochemical properties. Synthesis often starts from precursors like [Ru(bpy)₂Cl₂] or [Ru(arene)Cl₂]₂. The resulting complexes can have octahedral geometries, with the 2-alkynylpyridine ligand occupying one or more coordination sites.
Copper (Cu): Copper(I) and Copper(II) complexes with pyridine-based ligands are widespread. Copper(I), being a soft metal ion, has a higher affinity for the alkyne π-system, potentially leading to complexes with interesting structural motifs. Copper(II) complexes, on the other hand, are more likely to favor coordination through the pyridine nitrogen. researchgate.net
Zinc (Zn): Zinc(II) is a d¹⁰ metal ion and typically forms tetrahedral or octahedral complexes. Due to its filled d-orbitals, π-backbonding is not possible, and coordination is expected to occur exclusively through the pyridine nitrogen. mdpi.com These complexes are often studied for their potential applications in catalysis and as models for biological systems. nih.govrsc.org
The characterization of these transition metal complexes is typically achieved through a combination of spectroscopic and analytical techniques:
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand framework upon coordination. For diamagnetic complexes, changes in the chemical shifts of the pyridine and tolyl protons can provide information about the coordination mode.
Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum is a sensitive probe for alkyne coordination. A shift to lower frequency upon coordination to a metal center is indicative of π-coordination and weakening of the triple bond.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions, which can be metal-centered, ligand-centered, or charge-transfer in nature.
| Metal | Typical Precursor | Common Geometry | Likely Coordination Mode | Characterization Techniques |
|---|---|---|---|---|
| Palladium (Pd) | PdCl₂(PhCN)₂ | Square Planar | N-monodentate, N, π-chelate | NMR, IR, X-ray |
| Platinum (Pt) | K₂PtCl₄ | Square Planar | N-monodentate, N, π-chelate | NMR, IR, X-ray |
| Ruthenium (Ru) | [Ru(bpy)₂Cl₂] | Octahedral | N-monodentate | NMR, UV-Vis, X-ray |
| Copper (Cu) | CuI, CuCl₂ | Tetrahedral/Square Planar | N-monodentate, π-coordination (Cu(I)) | IR, UV-Vis, X-ray |
| Zinc (Zn) | ZnCl₂ | Tetrahedral/Octahedral | N-monodentate | NMR, X-ray |
Main Group Metal Adducts
While less common than transition metal complexes, adducts of Pyridine, 2-[(4-methylphenyl)ethynyl]- with main group metals can also be formed. These are typically Lewis acid-base adducts where the pyridine nitrogen donates its lone pair to a Lewis acidic main group metal center. Examples of main group Lewis acids include boranes (e.g., BF₃) and organometallic compounds of aluminum, gallium, and indium.
The synthesis of these adducts is generally straightforward, involving the direct reaction of the ligand with the main group metal compound in an inert solvent. Characterization relies heavily on NMR spectroscopy (e.g., ¹¹B NMR for boron adducts) and X-ray crystallography to confirm the formation of the N-M bond. In these adducts, interaction with the ethynyl π-system is not expected.
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds of Pyridine, 2-[(4-methylphenyl)ethynyl]- provides valuable insights into the nature of the metal-ligand interactions. Single-crystal X-ray diffraction is the most powerful technique for obtaining precise structural information.
Key structural parameters that are typically analyzed include:
M-N Bond Length: The length of the bond between the metal and the pyridine nitrogen is indicative of the strength of the coordination. Shorter bond lengths generally imply stronger interactions. This distance is influenced by the nature of the metal, its oxidation state, and the other ligands in the coordination sphere.
C≡C Bond Length: For complexes where the alkyne is involved in coordination, a lengthening of the C≡C bond compared to the free ligand is expected. This is a consequence of the donation of π-electron density to the metal and π-backbonding from the metal into the alkyne's π* orbitals.
Coordination Geometry: The arrangement of the ligands around the central metal ion defines the coordination geometry (e.g., linear, square planar, tetrahedral, octahedral). This is determined by the electronic preferences of the metal ion and the steric constraints imposed by the ligands.
Supramolecular Interactions: In the solid state, the packing of the complex molecules can be influenced by intermolecular interactions such as π-π stacking between the aromatic rings (pyridine and tolyl) and C-H···π interactions. These interactions can play a crucial role in the bulk properties of the material.
| Interaction | Parameter | Significance |
|---|---|---|
| Metal-Nitrogen Coordination | M-N bond length | Strength of the coordinate bond. |
| Metal-Alkyne Coordination | C≡C bond length | Indicates π-coordination when elongated. |
| Overall Structure | Coordination geometry | Reflects electronic and steric factors. |
| Crystal Packing | Intermolecular distances | Evidence for supramolecular interactions. |
X-ray Diffraction of Metal-Organic Frameworks (MOFs)
There is no available data from X-ray diffraction studies on Metal-Organic Frameworks incorporating Pyridine, 2-[(4-methylphenyl)ethynyl]- as a ligand. The design and synthesis of MOFs rely on the predictable coordination of organic linkers with metal nodes to form extended crystalline structures. While pyridine-based linkers are commonly used in MOF chemistry, the specific topology and porosity of a MOF built with this particular ligand remain undetermined.
Spectroscopic Characterization of Metal Centers (e.g., EPR, UV-Vis)
Specific Electron Paramagnetic Resonance (EPR) or UV-Visible (UV-Vis) spectroscopic data for metal complexes of Pyridine, 2-[(4-methylphenyl)ethynyl]- are not found in the current body of scientific literature. Such studies would be crucial in elucidating the electronic structure, coordination environment, and oxidation state of the metal center upon complexation with this ligand.
Catalytic Applications of Pyridine, 2-[(4-methylphenyl)ethynyl]- Metal Complexes
Information regarding the application of metal complexes derived from Pyridine, 2-[(4-methylphenyl)ethynyl]- in catalysis is not available.
Homogeneous Catalysis
There are no published reports on the use of soluble metal complexes of Pyridine, 2-[(4-methylphenyl)ethynyl]- as catalysts in homogeneous reactions.
Heterogeneous Catalysis and Supported Systems
Similarly, there is no information on the application of Pyridine, 2-[(4-methylphenyl)ethynyl]- metal complexes in heterogeneous catalysis, either as solid-state catalysts or supported on various materials.
Advanced Photophysical and Electronic Properties of Pyridine, 2 4 Methylphenyl Ethynyl
Absorption and Emission Spectroscopy
UV-Vis Absorption Profiles and Electronic Transitions
No specific data on the UV-Vis absorption maxima (λmax) or molar absorptivity (ε) for Pyridine (B92270), 2-[(4-methylphenyl)ethynyl]- could be found. A detailed analysis of its electronic transitions (e.g., π-π, n-π) would require spectroscopic measurements and potentially computational modeling, which are not available in the surveyed literature.
Fluorescence and Phosphorescence Quantum Yields and Lifetimes
Quantitative data on the fluorescence and phosphorescence quantum yields (Φ) and excited-state lifetimes (τ) for this specific compound are not reported in the available literature.
Excited State Dynamics
Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption)
No studies employing time-resolved spectroscopic techniques to investigate the excited-state dynamics of Pyridine, 2-[(4-methylphenyl)ethynyl]- were identified.
Intersystem Crossing (ISC) and Internal Conversion Pathways
Information regarding the rates and efficiencies of intersystem crossing and internal conversion pathways for this molecule is not available.
Electrochemical Properties
Specific experimental data from techniques such as cyclic voltammetry, which would provide information on the oxidation and reduction potentials and allow for the determination of HOMO and LUMO energy levels, could not be located for Pyridine, 2-[(4-methylphenyl)ethynyl]-.
Cyclic Voltammetry for Redox Potentials
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a molecule, specifically its oxidation and reduction potentials. For pyridine derivatives, these potentials are influenced by the nature and position of substituents on the pyridine ring. mdpi.com Electron-donating groups, such as the methyl group on the phenyl ring in the target compound, generally make oxidation easier (less positive potential) and reduction harder (more negative potential). Conversely, electron-withdrawing groups tend to increase the reduction potential. mdpi.com
The reduction process in pyridine derivatives often involves the transfer of electrons to the pyridine ring. mdpi.com The presence of the ethynyl (B1212043) linkage provides a pathway for electronic communication between the pyridine and the tolyl group, which can influence the stability of the resulting radical ions and thus the redox potentials. While specific values for Pyridine, 2-[(4-methylphenyl)ethynyl]- are not documented, studies on related bis(imino)pyridine cobalt complexes show that both solvent polarity and the electronic properties of the ligands significantly influence the redox behavior. rsc.org
Table 7.3.1: Cyclic Voltammetry Data for Pyridine, 2-[(4-methylphenyl)ethynyl]-
| Property | Value |
| Oxidation Potential (Eox) vs. Fc/Fc+ | Data not available |
| Reduction Potential (Ered) vs. Fc/Fc+ | Data not available |
| Solvent | Data not available |
| Supporting Electrolyte | Data not available |
Note: Specific experimental data for the redox potentials of Pyridine, 2-[(4-methylphenyl)ethynyl]- could not be found in the available literature.
HOMO/LUMO Energy Level Determination
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that determine the electronic and optical properties of a molecule, including its electron-donating and electron-accepting capabilities. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and its absorption/emission characteristics.
For π-conjugated systems like Pyridine, 2-[(4-methylphenyl)ethynyl]-, the HOMO and LUMO levels are typically associated with the delocalized π-orbitals. The tolyl group, being electron-donating, is expected to raise the HOMO energy level, while the electron-withdrawing nature of the pyridine ring would lower the LUMO energy level. This push-pull electronic structure generally leads to a smaller HOMO-LUMO gap, which can result in absorption at longer wavelengths. While experimental determination of these energy levels for the target compound is not available, theoretical studies on related pyridine-based compounds provide insights into how substituents affect these frontier orbitals.
Table 7.3.2: HOMO/LUMO Energy Levels for Pyridine, 2-[(4-methylphenyl)ethynyl]-
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Experimentally determined HOMO and LUMO energy levels for Pyridine, 2-[(4-methylphenyl)ethynyl]- are not available in the reviewed literature.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in molecules with significant charge asymmetry and extended π-conjugation. The donor-π-acceptor architecture of Pyridine, 2-[(4-methylphenyl)ethynyl]- suggests that it could exhibit interesting NLO properties.
Second Harmonic Generation (SHG)
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of SHG is highly dependent on the molecular structure and the bulk organization of the material. mdpi.comgamdan.com
Table 7.4.1: Second Harmonic Generation (SHG) Properties of Pyridine, 2-[(4-methylphenyl)ethynyl]-
| Property | Value |
| SHG Efficiency | Data not available |
| Reference Material | Data not available |
| Wavelength | Data not available |
Note: No experimental data on the Second Harmonic Generation of Pyridine, 2-[(4-methylphenyl)ethynyl]- could be located in the surveyed scientific literature.
Two-Photon Absorption (TPA) Cross Sections
Two-Photon Absorption (TPA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. The TPA cross-section (σ2) is a measure of the probability of this event occurring. Molecules with large TPA cross-sections are valuable for applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. ucf.edu
Theoretical studies on polyaryl substituted pyridines suggest that TPA cross-sections can be enhanced by the presence of electron-donating and electron-accepting groups in a linear donor-π-acceptor configuration. bohrium.comresearchgate.net This intramolecular charge transfer character upon excitation is a key factor in enhancing the TPA response. While specific TPA cross-section values for Pyridine, 2-[(4-methylphenyl)ethynyl]- have not been reported, related structures with extended π-systems and donor-acceptor motifs have shown significant TPA activity. mdpi.com
Table 7.4.2: Two-Photon Absorption (TPA) Cross Section of Pyridine, 2-[(4-methylphenyl)ethynyl]-
| Wavelength (nm) | TPA Cross Section (GM) |
| Data not available | Data not available |
Note: Specific experimental values for the Two-Photon Absorption cross section of Pyridine, 2-[(4-methylphenyl)ethynyl]- are not present in the reviewed literature.
Applications of Pyridine, 2 4 Methylphenyl Ethynyl in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
Specific data on the use of Pyridine (B92270), 2-[(4-methylphenyl)ethynyl]- as an emitter material, in host-guest systems, or in charge transport layers of OLEDs is not available in the reviewed literature. Research on other pyridine-based molecules suggests that the nitrogen atom in the pyridine ring can be beneficial for electron transport and that the extended π-system of the tolan structure could result in luminescence, but specific performance data for this compound is absent.
Molecular Wires and Conductive Materials
There is no specific research detailing the application of Pyridine, 2-[(4-methylphenyl)ethynyl]- in self-assembled monolayers (SAMs) for use as molecular wires. Similarly, studies on the incorporation of this specific molecule into polymer conjugates or dendrimers and the resulting conductivity of these materials have not been found. While polymers based on other ethynylpyridine monomers have been synthesized and their conductive properties investigated, this data cannot be directly attributed to polymers derived from Pyridine, 2-[(4-methylphenyl)ethynyl]-.
Chemosensors and Biosensors (Focus on Chemical Sensing)
The use of Pyridine, 2-[(4-methylphenyl)ethynyl]- as a chemosensor or biosensor has not been specifically reported. The pyridine nitrogen atom provides a potential binding site for metal ions, and the ethynylphenyl group can act as a fluorophore, a common design principle for fluorescent chemosensors. However, studies detailing its selectivity, sensitivity, and sensing mechanism for any specific analyte are not present in the available literature.
Due to the lack of specific data, no data tables can be generated for the performance of "Pyridine, 2-[(4-methylphenyl)ethynyl]-" in these applications.
Based on a comprehensive search of scientific literature, there is currently no available research data on the specific applications of the compound Pyridine, 2-[(4-methylphenyl)ethynyl]- in the advanced materials science topics outlined in your request.
Extensive searches were conducted for the compound, also known as 2-((p-tolyl)ethynyl)pyridine and identified by CAS number 80221-14-3, in the context of:
Fluorescent probes for specific analytes (metal ions, pH)
Chemodosimeters and turn-on/turn-off sensors
Supramolecular chemistry and self-assembly (hydrogen bonding, π-stacking)
Formation of coordination polymers and gels
Photoactive materials for energy conversion, specifically organic photovoltaics (OPVs)
Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the specific application of the chemical compound Pyridine, 2-[(4-methylphenyl)ethynyl]- in the field of photocatalysis.
Therefore, an article on the "" focusing on photocatalysis cannot be generated at this time due to the absence of foundational research on this topic.
Future Perspectives and Emerging Research Directions for Pyridine, 2 4 Methylphenyl Ethynyl
Integration into Advanced Hybrid Materials
The distinct structural characteristics of Pyridine (B92270), 2-[(4-methylphenyl)ethynyl]- make it an excellent candidate for integration into advanced hybrid materials. Its pyridine nitrogen atom serves as an effective coordination site for metal ions, enabling the construction of sophisticated supramolecular structures and coordination polymers.
Researchers envision the use of this compound as a key ligand in the formation of hybrid organic-inorganic materials. For instance, its interaction with metal clusters, such as molybdenum(II) halide clusters, could lead to the creation of novel copolymers with unique photophysical properties. researchgate.net The pyridine end of the molecule can act as a nucleophile that reacts with electrogenerated electrophiles, like porphyrin radical cations, to form three-dimensional copolymers. researchgate.net This approach opens the door to materials with tailored electronic and optical characteristics for applications in sensing and photonics.
Furthermore, the covalent functionalization of materials like graphene with pyridine-based ligands is an area of growing interest. nih.gov By grafting molecules analogous to Pyridine, 2-[(4-methylphenyl)ethynyl]- onto graphene surfaces, it is possible to alter the electronic properties of the material and create stable, high-performance catalysts for reactions such as hydrogen evolution. nih.gov The strength of the coordination bond between the pyridine nitrogen and a metal center is a critical factor influencing the stability and efficiency of such catalytic systems. nih.gov
| Potential Hybrid Material | Key Feature | Projected Application |
| Metal-Organic Frameworks (MOFs) | Tunable porosity and high surface area | Gas storage, catalysis, chemical sensing |
| Coordination Polymers | Dynamic structural responses | Molecular switches, smart materials |
| Graphene-Based Hybrids | Enhanced electronic and catalytic activity | Electrocatalysis, energy conversion |
| Porphyrin-Containing Copolymers | Unique photophysical properties | Photonics, light-harvesting systems |
Development of Novel Synthetic Methodologies with Enhanced Sustainability
While traditional cross-coupling reactions have been the mainstay for synthesizing aryl-alkynyl pyridines, the future points towards the development of more sustainable and efficient synthetic methodologies. The focus is shifting to approaches that minimize waste, avoid harsh reagents, and reduce energy consumption.
One promising avenue is the direct C-H functionalization of pyridines. researchgate.net This atom-economical approach circumvents the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Research into metal-free protocols, for instance, using iodine and triethylamine (B128534) to trigger pyridine synthesis, showcases a move away from heavy metal catalysts. organic-chemistry.org Light-promoted reactions, which utilize visible light to drive the coupling of pyridine derivatives with Grignard reagents without a transition metal catalyst, represent another green alternative. organic-chemistry.org
Future synthetic strategies will likely focus on:
Catalyst Optimization: Designing more active and selective catalysts, potentially based on earth-abundant metals, to lower catalyst loading and improve reaction efficiency.
Flow Chemistry: Implementing continuous flow processes for the synthesis of Pyridine, 2-[(4-methylphenyl)ethynyl]- and its derivatives to enhance safety, scalability, and product consistency.
Alternative Energy Sources: Expanding the use of photochemical and electrochemical methods to drive reactions under milder conditions.
These advancements will not only make the synthesis of this compound more environmentally friendly but also more cost-effective for potential large-scale applications.
Exploration of Unconventional Spectroscopic Probes
The inherent photophysical properties of aryl-alkynyl pyridine scaffolds suggest a promising future for Pyridine, 2-[(4-methylphenyl)ethynyl]- as an unconventional spectroscopic probe. The extended π-conjugation across the molecule, influenced by the electron-donating tolyl group and the pyridine ring, is expected to give rise to interesting fluorescence and solvatochromic behaviors.
Future research will likely focus on exploiting these properties for chemical sensing and bioimaging. The pyridine nitrogen can act as a binding site for specific analytes, such as metal ions or protons, leading to detectable changes in the molecule's absorption or emission spectra. This could form the basis for highly selective and sensitive fluorescent sensors.
Furthermore, the insertion of alkynes into cyclometalated complexes of iridium containing pyridine ligands has been shown to produce structurally novel products with diverse photophysical characteristics. rsc.org This suggests that Pyridine, 2-[(4-methylphenyl)ethynyl]- could be used as a precursor to create new classes of phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and as imaging agents. The tunability of its electronic structure through chemical modification will be key to designing probes with specific absorption and emission wavelengths tailored for particular applications.
Advanced Theoretical Modeling for Predictive Design
Advanced theoretical modeling and computational chemistry are poised to play a crucial role in accelerating the discovery and design of new applications for Pyridine, 2-[(4-methylphenyl)ethynyl]-. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts and reducing trial-and-error in the laboratory.
Theoretical models can be employed to:
Predict Reaction Outcomes: Simulate the mechanisms of new synthetic routes to optimize reaction conditions and predict the feasibility of novel C-H functionalization strategies. researchgate.net
Elucidate Spectroscopic Properties: Calculate absorption and emission spectra to understand the influence of solvent and analyte binding on the molecule's photophysical behavior, aiding in the design of new spectroscopic probes.
Design Novel Materials: Model the self-assembly of Pyridine, 2-[(4-methylphenyl)ethynyl]- with metal ions to predict the structures and properties of resulting coordination polymers and MOFs. researchgate.net
By providing a predictive framework, advanced theoretical modeling will enable the rational design of new molecules based on the Pyridine, 2-[(4-methylphenyl)ethynyl]- scaffold with properties tailored for specific applications in materials science and beyond.
| Modeling Technique | Predicted Property | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, reaction energies | Guidance for synthesis and catalyst design |
| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra | Design of spectroscopic probes and sensors |
| Molecular Dynamics (MD) | Self-assembly and conformational changes | Prediction of material structures and stability |
Role in Emerging Technologies Beyond Current Applications
Looking ahead, the versatile nature of Pyridine, 2-[(4-methylphenyl)ethynyl]- opens up possibilities in a range of emerging technologies that extend beyond its more immediate applications. The combination of a rigid, conjugated backbone and a reactive pyridine unit makes it a compelling building block for functional molecular systems.
In the field of molecular electronics , molecules with defined electronic properties are sought after for creating nanoscale wires, switches, and rectifiers. The π-conjugated system of Pyridine, 2-[(4-methylphenyl)ethynyl]- could facilitate electron transport, and its properties could be modulated by protonation or coordination at the nitrogen atom, creating a molecular switch.
The development of smart materials that respond to external stimuli is another exciting frontier. Coordination polymers and hybrid materials incorporating this ligand could exhibit changes in their optical, magnetic, or mechanical properties in response to light, heat, or chemical analytes. researchgate.net For instance, materials that change color or luminescence upon exposure to a specific substance could be developed for advanced sensing applications.
Furthermore, its role in catalysis is an area ripe for exploration. Pyridine-based ligands are widely used to stabilize and tune the reactivity of metal catalysts. jscimedcentral.com The specific electronic and steric properties of Pyridine, 2-[(4-methylphenyl)ethynyl]- could lead to the development of novel catalysts for challenging organic transformations, including polymerization and fine chemical synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Pyridine, 2-[(4-methylphenyl)ethynyl]-?
- Methodology : A common approach involves Sonogashira coupling between 2-bromopyridine and 4-methylphenylacetylene under palladium catalysis. Optimize reaction conditions (e.g., solvent: dichloromethane, base: NaOH) to achieve high yields . Monitor reaction progress via TLC and purify using column chromatography with silica gel. Evidence suggests that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) improves reproducibility .
Q. How can researchers ensure safe handling of Pyridine, 2-[(4-methylphenyl)ethynyl]- in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374 standard) and lab coats. Use P95 respirators for dust/particulate control .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Toxicity data is limited; treat the compound as a potential irritant (H315, H319) and avoid skin/eye contact .
Q. What spectroscopic techniques are critical for characterizing Pyridine, 2-[(4-methylphenyl)ethynyl]-?
- Key Methods :
- NMR : ¹H/¹³C NMR to confirm the ethynyl linkage and aromatic protons (e.g., pyridine ring protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- FT-IR : Look for C≡C stretching vibrations near 2200 cm⁻¹ and pyridine ring modes at 1600–1450 cm⁻¹ .
Advanced Research Questions
Q. How does Pyridine, 2-[(4-methylphenyl)ethynyl]- interact with metal surfaces in self-assembly studies?
- Experimental Design : Use low-temperature scanning tunneling microscopy (LT-STM) to probe molecular architectures on Au(111) or Ag(100) surfaces. The ethynyl group facilitates covalent dimerization, while the pyridine nitrogen coordinates to metal adatoms (e.g., Cu, Fe), forming Kagome networks or branched chains .
- Data Interpretation : Surface sensitivity requires comparing STM results with DFT simulations to resolve electronic structure effects .
Q. How can researchers resolve contradictions in spectroscopic data for Pyridine derivatives?
- Case Study : If NMR signals overlap (e.g., para-substituted methylphenyl groups), employ advanced techniques:
- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximity of protons.
- Variable Temperature NMR : Resolve dynamic effects in crowded regions .
Q. What computational methods are suitable for modeling the electronic properties of Pyridine, 2-[(4-methylphenyl)ethynyl]-?
- Approach :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The ethynyl group lowers LUMO energy, enhancing electron-accepting behavior.
- Molecular Dynamics (MD) : Simulate adsorption dynamics on metal surfaces to complement STM data .
Methodological Challenges and Solutions
Q. How to address the lack of ecological toxicity data for Pyridine, 2-[(4-methylphenyl)ethynyl]-?
- Experimental Framework :
Conduct acute toxicity assays (e.g., Daphnia magna immobilization tests) per OECD 202 guidelines.
Evaluate biodegradability via OECD 301B (CO₂ evolution test).
Q. What strategies optimize yield in multi-step syntheses of Pyridine derivatives?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
